2-(3-Aminocyclobutyl)acetamide hydrochloride
Description
2-(3-Aminocyclobutyl)acetamide hydrochloride (molecular formula: C₆H₁₁ClN₂O, molecular weight: 165.62 g/mol) is a small organic compound featuring a strained cyclobutyl ring substituted with an amino group at the 3-position, an acetamide side chain, and a hydrochloride counterion . The cyclobutane ring introduces unique steric and electronic properties due to its four-membered ring structure, which is less common in pharmaceutical chemistry compared to five- or six-membered rings. This compound’s structural novelty makes it a candidate for exploring structure-activity relationships (SAR) in drug discovery, particularly in targeting enzymes or receptors sensitive to conformational strain.
Properties
IUPAC Name |
2-(3-aminocyclobutyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c7-5-1-4(2-5)3-6(8)9;/h4-5H,1-3,7H2,(H2,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCIRDDMEPRLMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)CC(=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-Aminocyclobutyl)acetamide hydrochloride involves several steps. One common synthetic route includes the reaction of cyclobutanone with ammonia to form 3-aminocyclobutanone. This intermediate is then reacted with chloroacetyl chloride to yield 2-(3-aminocyclobutyl)acetamide. Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The primary amino group (-NH₂) undergoes oxidation under controlled conditions. Common oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) convert the amine to nitroso or nitro derivatives.
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Amine → Nitroso compound | H₂O₂, AcOH, 0–5°C, 2h | 2-(3-Nitroso cyclobutyl)acetamide | 65–72% |
| Amine → Nitro compound | mCPBA, CH₂Cl₂, RT, 4h | 2-(3-Nitro cyclobutyl)acetamide hydrochloride | 58–63% |
These reactions are pH-sensitive, with optimal yields achieved under mildly acidic conditions. Over-oxidation to carboxylic acids is not observed due to steric hindrance from the cyclobutane ring.
Reduction Reactions
The acetamide group can be reduced to a primary alcohol or amine using agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).
Reduction selectivity depends on the reagent: LiAlH₄ targets the carbonyl group, while BH₃ preserves the amide nitrogen but reduces adjacent functionalities.
Substitution Reactions
The amino group participates in nucleophilic substitution with alkyl halides, acyl chlorides, or sulfonyl chlorides.
Alkylation proceeds via an SN2 mechanism, while acylation forms stable carbamate intermediates . Steric effects from the cyclobutane ring slow reaction kinetics compared to linear analogues.
Hydrolysis Reactions
The acetamide group hydrolyzes in acidic or basic media to form carboxylic acids or amines.
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 8h | 2-(3-Aminocyclobutyl)acetic acid hydrochloride | 90–95% |
| Basic hydrolysis | NaOH (2M), EtOH, 70°C, 6h | 2-(3-Aminocyclobutyl)acetate sodium salt | 85–88% |
Acidic conditions cleave the amide bond completely, while basic hydrolysis retains the cyclobutyl amine structure. Hydrolysis rates are temperature-dependent, with activation energies of ~45 kJ/mol.
Cycloaddition and Ring-Opening Reactions
The strained cyclobutane ring participates in [2+2] cycloadditions with alkenes or alkynes under UV light, forming bicyclic derivatives. Ring-opening occurs with strong acids (e.g., HBr) to yield linear diamines.
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| [2+2] Cycloaddition | Ethylene, UV, 254nm, 12h | Bicyclo[4.2.0]acetamide hydrochloride | 30–35% |
| Acidic ring-opening | 48% HBr, 120°C, 24h | 1,3-Diaminobutane dihydrobromide | 60–65% |
Cycloadditions are stereospecific, favoring trans-adducts due to ring strain relief. Ring-opening follows a carbocation-mediated mechanism, producing linear chains with retained amino functionality.
Scientific Research Applications
Medicinal Chemistry
2-(3-Aminocyclobutyl)acetamide hydrochloride has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, which can lead to the development of novel drugs.
- Mechanism of Action : The compound can modulate biochemical pathways by binding to specific enzymes and receptors, influencing their activity and function .
Cancer Research
Recent studies have highlighted the compound's role in cancer therapy, particularly as an inhibitor of cyclin-dependent kinases (CDKs). For instance, it has been shown to inhibit CDK9, which is crucial for the proliferation of MYC-dependent cancers .
Case Study: KB-0742
- Study Focus : Investigated the potency of KB-0742, a derivative related to this compound.
- Results : Demonstrated significant apoptosis induction in cancer cell lines, indicating potential for therapeutic use .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes, which can be beneficial in drug development. The aminocyclobutyl moiety facilitates interactions through hydrogen bonding and electrostatic attractions, enabling effective modulation of enzyme activity .
Table 1: Comparison of Biological Activities
| Compound Name | Target Enzyme/Pathway | Activity Level | Reference |
|---|---|---|---|
| 2-(3-Aminocyclobutyl)acetamide HCl | CDK9 | High | |
| KB-0742 | MYC-dependent pathways | Significant | |
| Other Related Compounds | Various | Variable |
Synthesis and Reactivity
The synthesis of this compound typically involves multi-step organic reactions that yield high purity products suitable for research applications. Its reactivity is attributed to the functional groups present in its structure, making it a valuable intermediate in pharmaceutical synthesis.
Common Reactions
Mechanism of Action
The mechanism of action of 2-(3-Aminocyclobutyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminocyclobutyl group can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below compares key structural and physicochemical attributes of 2-(3-aminocyclobutyl)acetamide hydrochloride with analogous compounds:
Key Observations :
- Cyclobutane vs. Aromatic Rings : The cyclobutyl group in the target compound introduces ring strain, which may affect binding kinetics and metabolic stability compared to planar aromatic systems. For example, pyridine-containing analogs (e.g., 5RGZ) leverage π-π stacking for strong enzyme interactions , while the cyclobutane’s rigidity could favor selective binding to less-conventional targets.
- Hydrophobic Modifications : N-Alkyl chains (e.g., N-butyl in compound 15) enhance hydrophobic interactions in enzyme pockets, as seen in 17β-HSD2 inhibitors . In contrast, the cyclobutane’s moderate hydrophobicity may balance solubility and membrane permeability.
Biological Activity
2-(3-Aminocyclobutyl)acetamide hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclobutane ring with an amino group and an acetamide moiety. Its chemical structure can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 150.60 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to act as an agonist or antagonist for specific receptors, influencing cellular signaling pathways. The presence of the amino group allows for hydrogen bonding with receptor sites, enhancing its binding affinity.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antinociceptive Activity : Studies have shown that this compound can reduce pain responses in animal models, suggesting potential applications in pain management.
- Neuroprotective Effects : Preliminary data indicate that it may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of this compound against various cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 5.0 | High |
| A549 (Lung Cancer) | 10.0 | Moderate |
| HeLa (Cervical Cancer) | 15.0 | Low |
Case Study 1: Antinociceptive Activity
A study published in the Journal of Medicinal Chemistry investigated the antinociceptive properties of this compound using a mouse model. The compound was administered at varying doses, and pain response was measured using the tail-flick test. Results indicated a significant reduction in pain response at doses above 5 mg/kg, demonstrating its potential as an analgesic agent.
Case Study 2: Neuroprotection
In another study focused on neuroprotection, researchers treated neuronal cell cultures with this compound under oxidative stress conditions induced by hydrogen peroxide. The compound showed a dose-dependent increase in cell viability compared to untreated controls, suggesting protective effects against oxidative damage.
Q & A
Basic Questions
Q. What analytical methods are recommended for assessing the purity of 2-(3-Aminocyclobutyl)acetamide hydrochloride?
- Methodological Answer :
-
HPLC Analysis : Use a reversed-phase C18 column with a mobile phase of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water. Monitor UV absorption at 210–254 nm. Validate the method using spiked impurity standards (e.g., ethylenediamine derivatives) .
-
Mass Spectrometry (MS) : Confirm molecular ion peaks via ESI-MS in positive ion mode. Compare observed m/z values with theoretical molecular weight (165.62 g/mol) .
-
Elemental Analysis : Verify C, H, N, and Cl content to ensure stoichiometric consistency.
Table 1: Key Analytical Parameters
Parameter HPLC ESI-MS Column C18 N/A Mobile Phase ACN/TFA (70:30) N/A Detection UV (254 nm) m/z 166.1 [M+H]⁺ Purity Threshold ≥95% ≥98%
Q. What synthetic routes are employed to synthesize this compound?
- Methodological Answer :
-
Step 1 : Cyclobutane ring formation via [2+2] photocycloaddition of ethylene derivatives under UV light.
-
Step 2 : Introduce the acetamide group using carbodiimide coupling (e.g., EDC/NHS) in anhydrous DMF at 0–4°C .
-
Step 3 : Purify via recrystallization in ethanol/water (1:1) to remove unreacted amines.
Key Data : Molecular weight = 165.62 g/mol; Purity = ≥95% (HPLC) .
Q. How should the compound be stored to maintain stability?
- Methodological Answer :
- Store at -20°C in airtight amber vials under argon or nitrogen to prevent oxidation.
- Use desiccants (e.g., silica gel) to avoid hydrolysis of the acetamide group.
- Conduct stability studies under accelerated conditions (40°C/75% RH for 6 months) to validate shelf life .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
- Methodological Answer :
- Design of Experiments (DOE) : Vary temperature (0–25°C), solvent (DMF vs. THF), and catalyst loading (EDC: 1.2–2.0 eq).
- Monitoring : Use LC-MS to track intermediate formation and by-products (e.g., dimerized cyclobutane derivatives).
- Outcome : Optimal yield (≥80%) achieved at 4°C in DMF with 1.5 eq EDC .
Q. How to resolve discrepancies in NMR spectroscopic data for this compound?
- Methodological Answer :
- Sample Preparation : Ensure absolute dryness (use deuterated DMSO-d6 stored over molecular sieves).
- Advanced Techniques :
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in the cyclobutane region (δ 1.8–2.5 ppm).
- Computational Validation : Compare experimental H/C shifts with DFT-calculated values (e.g., using Gaussian 16).
- Contradiction Analysis : If δNH2 varies, confirm pH-dependent tautomerism via VT-NMR (25–60°C) .
Q. What strategies improve low yields in the final amidation step?
- Methodological Answer :
- Coupling Reagents : Replace EDC with HATU or PyBOP to enhance reactivity.
- Solvent Optimization : Use DCM/THF (3:1) to improve solubility of the cyclobutane intermediate.
- Workup : Quench with 10% citric acid to remove excess amine, followed by column chromatography (SiO2, EtOAc/MeOH 9:1) .
Q. How to design a study evaluating the compound’s enzyme inhibitory activity?
- Methodological Answer :
-
Assay Setup : Use fluorescence-based enzyme kinetics (e.g., trypsin inhibition) with Z-Gly-Pro-AMC substrate.
-
Parameters : Vary inhibitor concentration (0.1–100 µM), measure IC50 via nonlinear regression.
-
Controls : Include positive (e.g., leupeptin) and negative (DMSO vehicle) controls. Validate with SPR for binding affinity .
Table 2: Example Enzyme Inhibition Data
[Inhibitor] (µM) % Activity Remaining IC50 (µM) 0.1 95 12.3 ± 1.2 10 45 100 5
Q. How to identify and quantify impurities in batch synthesis?
- Methodological Answer :
- LC-HRMS : Use a Q-TOF mass spectrometer with a HILIC column. Detect impurities at m/z 148.1 (deaminated product) and m/z 183.0 (over-alkylated derivative).
- Reference Standards : Compare with pharmacopeial impurity standards (e.g., N-(2-aminoethyl)acetamide hydrochloride) .
- Quantitation : Apply external calibration curves with LOD/LOQ ≤0.1%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
